molecular formula C12H20N2O3 B7191596 N-[[1-(hydroxymethyl)cyclobutyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide

N-[[1-(hydroxymethyl)cyclobutyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7191596
M. Wt: 240.30 g/mol
InChI Key: WGGATWHDYWEXBS-UHFFFAOYSA-N
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Description

N-[[1-(hydroxymethyl)cyclobutyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring, a pyrrolidine ring, and a carboxamide group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclobutyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-14-6-9(5-10(14)16)11(17)13-7-12(8-15)3-2-4-12/h9,15H,2-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGATWHDYWEXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NCC2(CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(hydroxymethyl)cyclobutyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclobutyl ring through cyclization reactions, followed by the introduction of the hydroxymethyl group. The pyrrolidine ring is then constructed, and the final step involves the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(hydroxymethyl)cyclobutyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[[1-(hydroxymethyl)cyclobutyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(hydroxymethyl)cyclobutyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups can form hydrogen bonds with biological macromolecules, while the cyclobutyl and pyrrolidine rings provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide
  • N-[[1-(hydroxymethyl)cyclohexyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[[1-(hydroxymethyl)cyclobutyl]methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopentyl and cyclohexyl analogs. The smaller ring size of the cyclobutyl group results in different steric and electronic effects, influencing its reactivity and interactions with other molecules.

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